molecular formula C16H17ClN2OS B2426790 N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396886-45-5

N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2426790
CAS RN: 1396886-45-5
M. Wt: 320.84
InChI Key: CZFPUILTPUXWAE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that has gained significant attention in scientific research. It is also known as CTDP-1 and is a derivative of piperidine. CTDP-1 has been found to have various biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is studied for its interaction with the CB1 cannabinoid receptor. Using molecular orbital methods, conformational analysis identified distinct conformations and their steric binding interactions with the receptor. This research is significant for understanding the molecular dynamics and pharmacophore models of CB1 receptor ligands (Shim et al., 2002).

Radioiodinated Ligands and In Vivo Binding

The compound's analog, labeled with Iodine-123, has been investigated for its binding in the mouse brain to cannabinoid CB1 receptors. This research is crucial in the development of radioiodinated ligands for in vivo brain receptor studies (Gatley et al., 1996).

Synthesis for PET Radiotracer Studies

The feasibility of synthesizing N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide derivatives for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography (PET) has been demonstrated. This is important for the development of radiotracers in neuroimaging studies (Katoch-Rouse & Horti, 2003).

Enzyme Inhibitory Activity and Molecular Docking

The derivatives of N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide have been evaluated for their enzyme inhibitory activities and molecular docking interactions. This research contributes to understanding their potential as enzyme inhibitors (Cetin et al., 2021).

Structure-Activity Relationships

Studies on the structure-activity relationships of pyrazole derivatives related to this compound provide insights into the requirements for cannabinoid receptor antagonistic activity. This is significant for the development of pharmacological probes and therapeutic compounds (Lan et al., 1999).

properties

IUPAC Name

N-(2-chlorophenyl)-4-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-13-4-1-2-5-14(13)18-16(20)19-9-7-12(8-10-19)15-6-3-11-21-15/h1-6,11-12H,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFPUILTPUXWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

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